5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
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Overview
Description
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound with the molecular formula C9H7FO4 and a molecular weight of 198.15 g/mol This compound is characterized by a benzodioxine ring structure with a fluorine atom at the 5-position and a carboxylic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the reaction of 3-fluorocatechol with 1,2-dibromoethane . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzodioxine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the fluorine atom or to reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol
Scientific Research Applications
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to changes in their activity. The benzodioxine ring structure can also interact with various biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Uniqueness
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the carboxylic acid group at the 6-position allows for unique interactions with biological targets and provides opportunities for further chemical modifications .
Properties
Molecular Formula |
C9H7FO4 |
---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C9H7FO4/c10-7-5(9(11)12)1-2-6-8(7)14-4-3-13-6/h1-2H,3-4H2,(H,11,12) |
InChI Key |
RIVSCDAHAOCSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2F)C(=O)O |
Origin of Product |
United States |
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